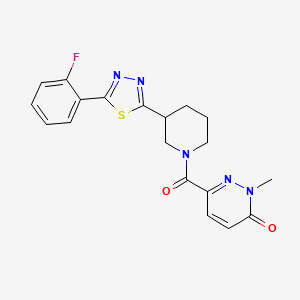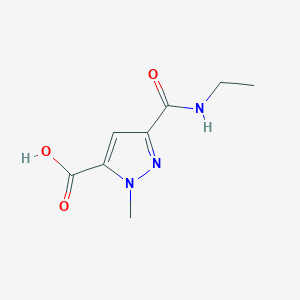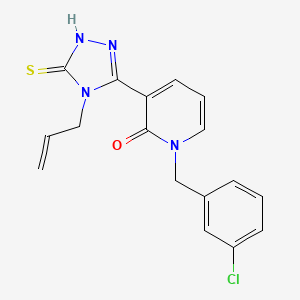![molecular formula C20H22N4OS B2613312 4-[4-(2-Methoxyphenyl)piperazino]-2-(methylsulfanyl)quinazoline CAS No. 866137-89-5](/img/structure/B2613312.png)
4-[4-(2-Methoxyphenyl)piperazino]-2-(methylsulfanyl)quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(2-Methoxyphenyl)piperazino]-2-(methylsulfanyl)quinazoline is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinazoline core substituted with a piperazine ring bearing a 2-methoxyphenyl group and a methylsulfanyl group. Its intricate structure allows it to interact with biological systems in specific ways, making it a subject of study in medicinal chemistry and pharmacology .
準備方法
The synthesis of 4-[4-(2-Methoxyphenyl)piperazino]-2-(methylsulfanyl)quinazoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate aniline derivatives with formamide or other suitable reagents.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives.
Substitution with 2-Methoxyphenyl Group: This step involves the reaction of the piperazine derivative with 2-methoxyphenyl halides or similar compounds.
Addition of the Methylsulfanyl Group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.
化学反応の分析
4-[4-(2-Methoxyphenyl)piperazino]-2-(methylsulfanyl)quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting certain functional groups to their reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be further functionalized with different substituents.
Common reagents used in these reactions include halides, oxidizing agents, reducing agents, and acids or bases, depending on the desired transformation. Major products formed from these reactions vary based on the specific conditions and reagents used.
科学的研究の応用
4-[4-(2-Methoxyphenyl)piperazino]-2-(methylsulfanyl)quinazoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly as a ligand for alpha1-adrenergic receptors.
Pharmacology: The compound’s interactions with various receptors and enzymes are of interest, providing insights into its potential as a drug candidate.
Biological Studies: Its effects on cellular pathways and molecular targets are explored to understand its mechanism of action and potential therapeutic benefits.
Industrial Applications: The compound’s unique properties may be leveraged in the development of new materials or as intermediates in chemical synthesis.
作用機序
The mechanism of action of 4-[4-(2-Methoxyphenyl)piperazino]-2-(methylsulfanyl)quinazoline involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. By binding to these receptors, it can modulate their activity, leading to physiological effects like vasodilation or reduced cardiac output. The compound’s structure allows it to fit into the receptor’s binding site, influencing the receptor’s conformation and activity .
類似化合物との比較
Similar compounds to 4-[4-(2-Methoxyphenyl)piperazino]-2-(methylsulfanyl)quinazoline include:
Trazodone: An antidepressant that also acts on alpha1-adrenergic receptors.
Naftopidil: Used to treat benign prostatic hyperplasia by targeting alpha1-adrenergic receptors.
Urapidil: An antihypertensive agent that acts on alpha1-adrenergic receptors.
Compared to these compounds, this compound may offer unique binding affinities and pharmacokinetic profiles, making it a valuable subject for further research and development.
特性
IUPAC Name |
4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methylsulfanylquinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS/c1-25-18-10-6-5-9-17(18)23-11-13-24(14-12-23)19-15-7-3-4-8-16(15)21-20(22-19)26-2/h3-10H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVSDAGMCYNFGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC(=NC4=CC=CC=C43)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2613231.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-3,4-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2613235.png)

![5-((2-hydroxyethyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2613237.png)
![N'-(5-chloro-2-methoxyphenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide](/img/structure/B2613241.png)
![6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2613243.png)

![6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B2613247.png)



![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopentanecarboxamide](/img/structure/B2613252.png)
